molecular formula C9H7FOS B1387809 (7-Fluoro-1-benzothiophen-2-yl)methanol CAS No. 1135283-78-1

(7-Fluoro-1-benzothiophen-2-yl)methanol

Cat. No.: B1387809
CAS No.: 1135283-78-1
M. Wt: 182.22 g/mol
InChI Key: AAIDUFYGWMUPHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoro-1-benzothiophen-2-yl)methanol typically involves the following steps:

    Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring, which can be achieved through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position of the benzothiophene ring using electrophilic fluorination reagents such as Selectfluor.

    Addition of the Methanol Group: The final step involves the introduction of the methanol group at the 2nd position of the benzothiophene ring. This can be achieved through a Grignard reaction using methylmagnesium bromide followed by hydrolysis.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.

    Substitution: The fluorine atom in the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (7-Fluoro-1-benzothiophen-2-yl)aldehyde or (7-Fluoro-1-benzothiophen-2-yl)carboxylic acid.

    Reduction: Formation of this compound derivatives with additional hydroxy groups.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

(7-Fluoro-1-benzothiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Fluoro-1-benzothiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methanol group facilitates its solubility and reactivity. The pathways involved include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes.

Comparison with Similar Compounds

  • (7-Chloro-1-benzothiophen-2-yl)methanol
  • (7-Bromo-1-benzothiophen-2-yl)methanol
  • (7-Iodo-1-benzothiophen-2-yl)methanol

Comparison:

  • Uniqueness: The presence of the fluorine atom in (7-Fluoro-1-benzothiophen-2-yl)methanol imparts unique properties such as increased electronegativity and enhanced binding affinity compared to its chloro, bromo, and iodo counterparts.
  • Reactivity: The fluorine derivative exhibits different reactivity patterns in substitution and addition reactions due to the strong electron-withdrawing nature of fluorine.
  • Applications: While all these compounds are used in research, the fluorine derivative is often preferred for studies requiring high binding specificity and stability.

Properties

IUPAC Name

(7-fluoro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIDUFYGWMUPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291376
Record name 7-Fluorobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-78-1
Record name 7-Fluorobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluorobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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